molecular formula C8H16ClNO B13510765 (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride

(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride

Cat. No.: B13510765
M. Wt: 177.67 g/mol
InChI Key: CLLTYSQYSJOAAG-SCLLHFNJSA-N
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Description

(3R,5R)-3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride is a chiral spirocyclic compound characterized by a fused bicyclic system (spiro[4.4]nonane) containing oxygen and nitrogen heteroatoms. Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 197.66 g/mol (as per Enamine Ltd’s catalog entry) . The compound’s CAS number is 1785316-07-5, and it is often utilized as a building block in pharmaceutical research due to its rigid conformation, which enhances receptor-binding specificity .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7-4-8(6-10-7)2-3-9-5-8;/h7,9H,2-6H2,1H3;1H/t7-,8-;/m1./s1

InChI Key

CLLTYSQYSJOAAG-SCLLHFNJSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2(CCNC2)CO1.Cl

Canonical SMILES

CC1CC2(CCNC2)CO1.Cl

Origin of Product

United States

Preparation Methods

Multicomponent Photocatalytic Assembly of N-Heterospirocycles

A recent and efficient approach to spirocyclic N-heterocycles, including oxaza-azaspiro compounds, involves photocatalytic generation of nitrogen-centered radicals from N-allylsulfonamides and subsequent intramolecular cyclization with alkenes to form β-spirocyclic pyrrolidines.

General Procedure A: Synthesis of N-Allylsulfonamides

Step Reagents and Conditions Outcome
1 N-allylamine (1.1 equiv) and dry Et3N (1.1 equiv) in DCM (0.25 M), under N2, cooled to 0 °C Formation of amine base complex
2 Addition of sulfonyl chloride (1.0 equiv) dropwise at 0 °C Sulfonamide formation
3 Stirring at 0 °C for 1 h, then room temperature for 15 h Completion of reaction
4 Workup with saturated NaHCO3, extraction with DCM, drying over MgSO4, concentration in vacuo Pure N-allylsulfonamide

This sulfonamide intermediate is then subjected to photocatalytic conditions using Iridium-based photocatalysts such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 in dichloromethane, facilitating radical cyclization to the spirocyclic core with good yields (up to 80% by NMR, 76% isolated).

N-Heterocyclic Carbene (NHC) Catalyzed Stetter Reaction for Spirocycle Core Construction

An alternative and highly stereoselective method involves the use of N-heterocyclic carbene catalysis to construct the spirocyclic core via an asymmetric Stetter reaction, which forms C-C bonds by umpolung reactivity of aldehydes.

Key Features:

  • The Stetter reaction enables the coupling of aldehydes with Michael acceptors to form 1,4-dicarbonyl compounds, which can be further elaborated to spirocyclic frameworks.
  • Photoisomerization combined with NHC catalysis allows rapid access to intermediates suitable for spirocycle formation.
  • This method achieves high enantioselectivity, essential for the (3R,5R)-stereochemistry.

Representative Reaction Conditions:

Parameter Condition
Catalyst Chiral thiazolium or triazolium salt (NHC precatalyst)
Substrate Aldehyde and Michael acceptor
Solvent Typically polar aprotic solvents
Temperature Mild to moderate (room temperature to 60 °C)
Reaction Time Several hours to overnight

This approach was successfully applied in the total synthesis of cephalimysin A, a natural product containing a spirofuranone lactam, structurally related to oxaza-azaspiro compounds. The methodology's versatility suggests applicability to (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane synthesis.

Other Synthetic Considerations

  • Protecting Group Strategies: The use of sulfonamide protecting groups on nitrogen atoms is critical to control reactivity during photocatalytic and carbene-catalyzed steps.
  • Stereochemical Control: Both photocatalytic radical cyclizations and NHC catalysis have demonstrated the ability to control stereochemistry, favoring the (3R,5R) configuration.
  • Workup and Purification: Standard organic workup including aqueous washes, drying over MgSO4, and chromatographic purification are employed to isolate pure hydrochloride salts.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Advantages Limitations
Photocatalytic Radical Cyclization N-allylsulfonamide, Iridium photocatalyst, DCM 76-80 High (controlled by substrate) Mild conditions, direct spirocycle formation Requires specialized photocatalyst
NHC-Catalyzed Stetter Reaction Chiral NHC precatalyst, aldehyde, Michael acceptor Moderate to High High (enantioselective) Excellent stereocontrol, broad scope Multi-step, requires catalyst optimization
Classical Sulfonamide Formation N-allylamine, sulfonyl chloride, Et3N, DCM High N/A Straightforward, high yielding Precursor preparation step only

Research Results and Data Highlights

  • Photocatalytic methods yielded spirocycles such as 7-methylene-2-oxaspiro[3.5]nonane derivatives in 94% yield as colorless oils, with detailed NMR and HRMS data confirming structure.
  • NHC catalysis enabled asymmetric synthesis of spirocyclic intermediates with high enantioselectivity, facilitating downstream functionalization toward complex targets.
  • The combination of secondary amine and NHC catalysis in multicatalytic cascade reactions has been demonstrated to improve selectivity and yield of spirocyclic products, indicating potential for further optimization of (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.

    Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Nicotinic Acetylcholine Receptor (nAChR) Agonism

PHA-709829
  • Structure : N-[(3R,5R)-1-aza-bicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide.
  • Key Features :
    • Shares a bicyclic amine core with the target compound but incorporates a furopyridine carboxamide group.
    • Exhibits potent 7 nAChR agonism: EC₅₀ = 81 nM (functional assay) and Ki = 2.9–3.9 nM (binding affinity) .
    • Demonstrates excellent CNS penetration (brain/plasma ratio: 0.8–1.2 in mice) and metabolic stability comparable to the target compound .
SSR180711
  • Structure: 4-Bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride.
  • Key Features: Contains a diazabicyclo[3.2.2]nonane core with a bromophenyl ester substituent. Shows high 7 nAChR selectivity (Ki = 23 nM) and agonist activity (175% of maximal response) .

Spirocyclic Compounds with Modified Heteroatoms

7-Oxa-2-azaspiro[3.5]nonane Hydrochloride
  • Structure: Spiro[3.5]nonane system with oxygen and nitrogen at positions 2 and 5.
  • Key Features: Structural similarity score: 0.74 compared to the target compound .
2-Oxa-5,8-Diazaspiro[3.5]nonane Dihydrochloride
  • Structure: Spiro[3.5]nonane with oxygen at position 2 and two nitrogen atoms.
  • Key Features :
    • Used in drug discovery for its dual heteroatom configuration, which enhances solubility and hydrogen-bonding capacity .

Osteoclast Inhibitors with Spiro[4.4] Frameworks

E202 and E203
  • Structures: E202: rac-(4S,5R)-7-(3,4-dichlorobenzyl)-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide. E203: rac-(4S,5R)-4-hydroxy-2-phenyl-7-(quinolin-3-ylmethyl)-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide.
  • Key Features: Incorporate sulfur and additional aromatic substituents. Exhibit inhibitory effects on osteoclast activation (IC₅₀ values in the nanomolar range) but target different therapeutic pathways compared to the nAChR-focused compounds .

Physicochemical and Pharmacokinetic Comparisons

Compound Spiro System Heteroatoms Substituents Molecular Weight (g/mol) Key Pharmacological Data Reference
Target Compound [4.4] 2-Oxa, 7-Aza 3-Methyl 197.66 N/A (Building block)
PHA-709829 [3.2.1] 1-Aza Furopyridine carboxamide 328.37 EC₅₀ = 81 nM, Ki = 2.9–3.9 nM
7-Oxa-2-azaspiro[3.5]nonane HCl [3.5] 2-Oxa, 7-Aza None 178.65 Similarity score = 0.74
E202 [4.4] 1-Thia, 2,7-Diaza 3,4-Dichlorobenzyl 393.1–395.2 Osteoclast inhibition (IC₅₀ < 100 nM)

Biological Activity

(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C8H15NO
  • Molecular Weight : 155.21 g/mol
  • IUPAC Name : (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane; hydrochloride

Research indicates that compounds similar to (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane interact with specific biological targets. Notably, some derivatives have been identified as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. The activation of GPR119 leads to increased insulin secretion in response to glucose levels, making it a target for diabetes treatment .

Biological Activity and Therapeutic Applications

  • GPR119 Agonism :
    • Compounds in the 7-azaspiro series have shown promising results in enhancing glucose tolerance and promoting insulin secretion in diabetic models .
    • For instance, a related compound demonstrated significant glucose-lowering effects in Sprague-Dawley rats, indicating potential applications in managing type 2 diabetes.
  • Anticancer Activity :
    • Some studies have suggested that spirocyclic compounds exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A related compound showed activity against PC-3 prostate cancer cell lines, indicating potential for further exploration in oncology .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane and its derivatives:

Study Findings
Study 1Identified as a GPR119 agonist with significant glucose-lowering effects in diabetic rats .
Study 2Exhibited anticancer properties against PC-3 cell lines, suggesting potential use in cancer therapy .
Study 3Investigated the pharmacokinetics and safety profile in animal models, showing favorable outcomes .

Q & A

Basic: What synthetic methodologies are recommended for (3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride to ensure stereochemical fidelity?

Answer:
The synthesis requires multi-step protocols with strict control of reaction conditions (e.g., temperature, solvent polarity, and pH) to preserve the (3R,5R) stereochemistry. Key steps include:

  • Chiral induction : Use of chiral auxiliaries or enantioselective catalysts during cyclization to prevent racemization .
  • Protecting groups : Temporary protection of reactive amines or oxygen atoms (e.g., Boc or Fmoc groups) to avoid side reactions .
  • Purification : Chiral HPLC or recrystallization to isolate the desired enantiomer and achieve >98% purity .

Basic: How is the spirocyclic structure of this compound validated experimentally?

Answer:
Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography : Resolves bond lengths (e.g., C-N: 1.47 Å) and dihedral angles to confirm spiro connectivity .
  • NMR analysis : Distinct proton coupling patterns (e.g., 3J^3J coupling in the azaspiro ring) and 13C^{13}\text{C} shifts verify ring fusion .
  • Computational modeling : DFT calculations compare experimental data with optimized geometries to validate the structure .

Basic: What in vitro assays are used to evaluate its neuroprotective activity?

Answer:
Standard assays include:

  • Glutamate receptor binding : Radioligand displacement assays (e.g., 3H^3\text{H}-MK-801 for NMDA receptors) to measure IC50_{50} values .
  • Oxidative stress models : Measurement of ROS reduction in neuronal cell lines (e.g., SH-SY5Y) pretreated with the compound .
  • Calcium imaging : Fluorescence-based assays to assess inhibition of glutamate-induced Ca2+^{2+} influx .

Advanced: How can racemization during synthesis be quantitatively monitored and minimized?

Answer:

  • Kinetic studies : Use chiral stationary phase HPLC to track enantiomeric excess (ee) at each synthetic step. Racemization is typically observed at elevated temperatures (>60°C) or under acidic conditions .
  • Mitigation strategies : Employ low-temperature cyclization (e.g., −20°C in THF) and avoid prolonged exposure to polar aprotic solvents .
  • In situ monitoring : Real-time IR spectroscopy to detect intermediates prone to stereochemical inversion .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., primary neurons vs. immortalized lines) or glutamate concentrations .
  • Solubility factors : Hydrochloride salt form can alter bioavailability in buffer systems (e.g., PBS vs. HBSS) .
  • Metabolic interference : Cytochrome P450 interactions in hepatocyte co-culture models may reduce apparent efficacy .
    Resolution : Standardize assays using clinically relevant models (e.g., iPSC-derived neurons) and include positive controls (e.g., memantine) .

Advanced: What analytical techniques characterize its pharmacokinetic stability?

Answer:

  • Solubility profiling : Phase-solubility studies in biorelevant media (FaSSIF/FeSSIF) .
  • Plasma stability : LC-MS/MS quantification of parent compound degradation in rat plasma over 24 hours .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) with MS2^2 fragmentation to detect hepatic oxidation products .

Advanced: How do structural analogs compare in modulating spirocyclic bioactivity?

Answer:

  • Spiro-oxetane vs. spiro-azetidine : Oxygen in the spiro-oxetane enhances solubility but reduces blood-brain barrier penetration compared to nitrogen analogs .
  • Substituent effects : Methyl groups at C3/C5 (R-configuration) improve NMDA receptor affinity by 10-fold vs. S-isomers .
  • QSAR models : Hammett constants (σ\sigma) of ring substituents correlate with logP and IC50_{50} values in receptor binding .

Advanced: What reaction mechanisms explain the compound’s cyclization steps?

Answer:

  • Nucleophilic ring closure : Amine attack on a carbonyl electrophile forms the azaspiro core, with rate-determining transition states confirmed by 18O^{18}\text{O} isotope labeling .
  • Acid catalysis : Protonation of intermediates stabilizes carbocation centers during spiro ring formation .
  • Byproduct analysis : GC-MS identifies competing pathways (e.g., linear oligomers) under suboptimal conditions .

Advanced: How does the compound interact with glutamate receptor subtypes?

Answer:

  • Subtype selectivity : Preferential binding to GluN2B-containing NMDA receptors (Ki_i = 120 nM) over AMPA receptors (Ki_i > 10 µM) via hydrophobic interactions with the ifenprodil site .
  • Allosteric modulation : Molecular dynamics simulations reveal hydrogen bonding between the spiro oxygen and Asn616 residues in the receptor’s ATD domain .
  • Mutagenesis studies : GluN1-L689A mutants show 50% reduced binding affinity, confirming critical residue interactions .

Advanced: How are synthetic impurities characterized and controlled?

Answer:

  • Byproduct profiling : LC-MS/MS identifies dimeric adducts (m/z 450–500) from incomplete ring closure .
  • Degradation pathways : Forced degradation studies (heat, light, pH) reveal HCl-mediated hydrolysis of the oxa ring as a major route .
  • Specification limits : ICH guidelines require <0.15% for any single impurity, confirmed by UPLC with charged aerosol detection .

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